molecular formula C10H14N5O7P B8175906 3'-Phos-phoadenosine

3'-Phos-phoadenosine

Cat. No.: B8175906
M. Wt: 347.22 g/mol
InChI Key: JKCVNQHSQHDWBP-TWJUVVLDSA-N
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Description

3’-Phosphoadenosine is a derivative of adenosine monophosphate that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate. It is a crucial coenzyme in sulfotransferase reactions and is part of sulfation pathways. This compound plays a significant role in various biological processes, including the formation of sulfate esters of phenols, alcohols, steroids, sulfated polysaccharides, and simple esters such as choline sulfate .

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Phosphoadenosine is synthesized through a chemoenzymatic process. The synthesis involves the phosphorylation of adenosine 5’-phosphosulfate (APS) using ATP as the phosphate donor. The reaction is catalyzed by APS kinase, resulting in the formation of 3’-phosphoadenosine . The reaction conditions typically involve a Tris-HCl buffer (50 mM, pH 8.0) containing 20 mM ATP disodium, 100 mM sodium sulfate, 10 mM magnesium chloride, and 0.2 mg/mL of purified ATP sulfurylase, APS kinase, and pyrophosphatase. The mixture is incubated at 30°C for 6 hours .

Industrial Production Methods

Industrial production of 3’-phosphoadenosine involves the use of recombinant enzymes expressed in microbial systems. The enzymes required for the synthesis, such as ATP sulfurylase, APS kinase, and pyrophosphatase, are overexpressed in Escherichia coli. The crude extracts containing these enzymes are used to catalyze the synthesis of 3’-phosphoadenosine. The process is optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Phosphoadenosine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles such as hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3’-phosphoadenosine can lead to the formation of adenosine 3’,5’-diphosphate .

Scientific Research Applications

3’-Phosphoadenosine has a wide range of scientific research applications, including:

Mechanism of Action

3’-Phosphoadenosine exerts its effects through its role as a coenzyme in sulfotransferase reactions. It acts as a sulfate donor, transferring the sulfate group to various substrates, including phenols, alcohols, steroids, and polysaccharides. This process is catalyzed by sulfotransferase enzymes. The molecular targets of 3’-phosphoadenosine include various sulfotransferases, which facilitate the transfer of the sulfate group to the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Adenosine 5’-phosphosulfate (APS): This compound is an intermediate in the synthesis of 3’-phosphoadenosine and plays a similar role in sulfation pathways.

    Adenosine 3’,5’-diphosphate: This compound is structurally similar to 3’-phosphoadenosine and participates in similar biochemical processes.

Uniqueness

3’-Phosphoadenosine is unique due to its dual role as both a phosphate and sulfate donor in biochemical reactions. This dual functionality makes it a versatile coenzyme in various sulfation pathways, distinguishing it from other similar compounds .

Properties

IUPAC Name

[(2R,3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxy-2-(hydroxymethyl)oxolan-3-yl]phosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N5O7P/c11-7-5-8(13-2-12-7)15(3-14-5)9-6(17)10(18,23(19,20)21)4(1-16)22-9/h2-4,6,9,16-18H,1H2,(H2,11,12,13)(H2,19,20,21)/t4-,6+,9-,10+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCVNQHSQHDWBP-TWJUVVLDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)(O)P(=O)(O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@]([C@H](O3)CO)(O)P(=O)(O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N5O7P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-Phos-phoadenosine
Reactant of Route 2
3'-Phos-phoadenosine
Reactant of Route 3
3'-Phos-phoadenosine
Reactant of Route 4
3'-Phos-phoadenosine
Reactant of Route 5
3'-Phos-phoadenosine
Reactant of Route 6
3'-Phos-phoadenosine

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